molecular formula C8H5ClN2O B019579 8-Chloroquinazolin-4-OL CAS No. 101494-95-5

8-Chloroquinazolin-4-OL

Cat. No.: B019579
CAS No.: 101494-95-5
M. Wt: 180.59 g/mol
InChI Key: JWLJDRWZFALRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3,4-dihydroquinazolin-4-one: is a chemical compound with the molecular formula C8H5ClN2O. It belongs to the quinazolinone family and exhibits interesting biological properties. Now, let’s explore its synthesis, reactions, applications, and more.

Mechanism of Action

Target of Action

8-Chloroquinazolin-4-OL is primarily a Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme inhibitor . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with the PARP-1 enzyme, inhibiting its activity. The inhibition of PARP-1 by this compound is significant, with an IC50 value of 5.65 μM . This means that it takes a concentration of 5.65 μM of this compound to inhibit the activity of PARP-1 by 50%.

Biochemical Pathways

By inhibiting PARP-1, this compound affects the DNA repair pathway. PARP-1 plays a crucial role in the repair of single-strand DNA breaks. When PARP-1 is inhibited, these single-strand breaks can progress to double-strand breaks, which are more complex to repair. This can lead to genomic instability and ultimately cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .

Result of Action

The inhibition of PARP-1 by this compound can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes it a potential therapeutic agent for the treatment of cancer .

Preparation Methods

Synthetic Routes::

    One-Pot Three-Component Reaction: The compound can be synthesized via a one-pot three-component reaction.

Industrial Production::
  • Information on industrial-scale production methods is limited, but research laboratories often employ the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution: 8-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Highlight its distinct features compared to similar compounds.

Properties

IUPAC Name

8-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJDRWZFALRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445662
Record name 8-CHLOROQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101494-95-5
Record name 8-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101494-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-CHLOROQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloroquinazolin-4-OL
Reactant of Route 2
Reactant of Route 2
8-Chloroquinazolin-4-OL
Reactant of Route 3
8-Chloroquinazolin-4-OL
Reactant of Route 4
8-Chloroquinazolin-4-OL
Reactant of Route 5
8-Chloroquinazolin-4-OL
Reactant of Route 6
8-Chloroquinazolin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.